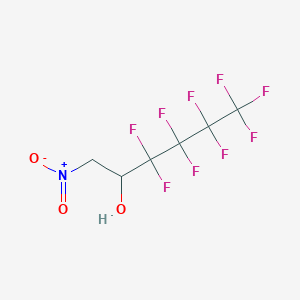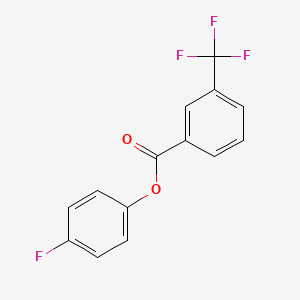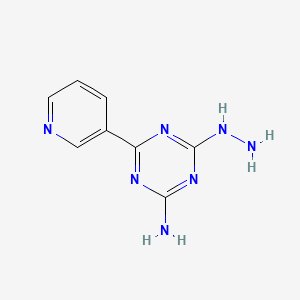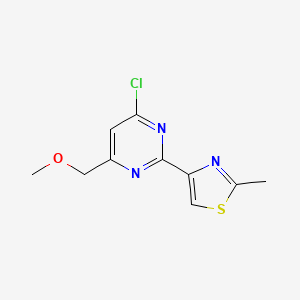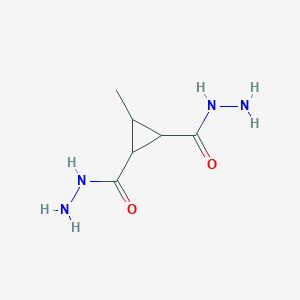
4-methyl-2-oxo-2H-pyran-6-carboxamide
Overview
Description
4-methyl-2-oxo-2H-pyran-6-carboxamide, also known as MOPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPAC belongs to the class of pyranones, which are widely used in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-pyran-6-carboxamide is not fully understood. However, it is believed that 4-methyl-2-oxo-2H-pyran-6-carboxamide exerts its biological effects by modulating the activity of enzymes and receptors in the body. 4-methyl-2-oxo-2H-pyran-6-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-methyl-2-oxo-2H-pyran-6-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-pyran-6-carboxamide has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-2-oxo-2H-pyran-6-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. 4-methyl-2-oxo-2H-pyran-6-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 4-methyl-2-oxo-2H-pyran-6-carboxamide exhibits anti-tumor activity and reduces the severity of inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-methyl-2-oxo-2H-pyran-6-carboxamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 4-methyl-2-oxo-2H-pyran-6-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 4-methyl-2-oxo-2H-pyran-6-carboxamide has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 4-methyl-2-oxo-2H-pyran-6-carboxamide also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the research on 4-methyl-2-oxo-2H-pyran-6-carboxamide. One area of interest is the development of 4-methyl-2-oxo-2H-pyran-6-carboxamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 4-methyl-2-oxo-2H-pyran-6-carboxamide in the synthesis of organic semiconductors and light-emitting diodes. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-2-oxo-2H-pyran-6-carboxamide and its potential applications in other fields.
Scientific Research Applications
4-methyl-2-oxo-2H-pyran-6-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 4-methyl-2-oxo-2H-pyran-6-carboxamide has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. 4-methyl-2-oxo-2H-pyran-6-carboxamide has also been investigated as a potential drug target for the treatment of Alzheimer's disease and Parkinson's disease. In drug discovery, 4-methyl-2-oxo-2H-pyran-6-carboxamide has been used as a building block for the synthesis of bioactive compounds. In material science, 4-methyl-2-oxo-2H-pyran-6-carboxamide has been used in the synthesis of organic semiconductors and light-emitting diodes.
properties
IUPAC Name |
4-methyl-6-oxopyran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(8)10)11-6(9)3-4/h2-3H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXXTYYQNVMMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372320 | |
| Record name | 4-methyl-2-oxo-2H-pyran-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-pyran-6-carboxamide | |
CAS RN |
254982-62-2 | |
| Record name | 4-methyl-2-oxo-2H-pyran-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate](/img/structure/B1607741.png)



